Agitoxin-3

Scorpion toxin Structure-activity relationship Kv1.3 selectivity

Agitoxin-3 (AgTx-3, α-KTx 3.3) is a 38‑amino acid peptide neurotoxin originally isolated from the venom of the Israeli scorpion Leiurus quinquestriatus hebraeus. It belongs to the α‑KTx subfamily 3 of scorpion potassium channel toxins and functions as a potent inhibitor of voltage‑gated Shaker K⁺ channels and their mammalian homologues, particularly Kv1.3 (KCNA3), Kv1.1 (KCNA1), and Kv1.6 (KCNA6).

Molecular Formula C171H286N54O47S8
Molecular Weight 4107 g/mol
Cat. No. B13743340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgitoxin-3
Molecular FormulaC171H286N54O47S8
Molecular Weight4107 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CC5=CNC=N5)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)N6CCCC6C(=O)NC(CCCCN)C(=O)O)NC(=O)C7CCCN7C(=O)C(C(C)C)NC(=O)CN
InChIInChI=1S/C171H286N54O47S8/c1-14-88(7)132(217-153(255)114(82-276)211-143(245)100(50-51-122(178)229)201-156(258)117-45-32-62-222(117)165(267)110(78-226)195-128(235)77-190-161(263)134(91(10)227)219-154(256)116(84-278)214-159(261)120-48-33-63-223(120)167(269)131(87(5)6)216-149(251)108(71-124(180)231)208-163(265)133(89(8)15-2)218-160(262)121-49-35-64-224(121)166(268)130(86(3)4)215-125(232)73-177)162(264)202-103(41-22-27-57-175)164(266)221-61-31-46-118(221)158(260)213-113(81-275)151(253)199-96(39-20-25-55-173)140(242)207-109(72-129(236)237)146(248)192-90(9)136(238)188-75-126(233)194-101(52-66-279-12)144(246)197-99(44-30-60-187-171(183)184)141(243)204-105(68-93-36-17-16-18-37-93)137(239)189-76-127(234)193-95(38-19-24-54-172)138(240)209-111(79-273)150(252)200-102(53-67-280-13)145(247)206-107(70-123(179)230)148(250)198-98(43-29-59-186-170(181)182)139(241)196-97(40-21-26-56-174)142(244)210-112(80-274)152(254)205-106(69-94-74-185-85-191-94)147(249)212-115(83-277)155(257)220-135(92(11)228)168(270)225-65-34-47-119(225)157(259)203-104(169(271)272)42-23-28-58-176/h16-18,36-37,74,85-92,95-121,130-135,226-228,273-278H,14-15,19-35,38-73,75-84,172-177H2,1-13H3,(H2,178,229)(H2,179,230)(H2,180,231)(H,185,191)(H,188,238)(H,189,239)(H,190,263)(H,192,248)(H,193,234)(H,194,233)(H,195,235)(H,196,241)(H,197,246)(H,198,250)(H,199,253)(H,200,252)(H,201,258)(H,202,264)(H,203,259)(H,204,243)(H,205,254)(H,206,247)(H,207,242)(H,208,265)(H,209,240)(H,210,244)(H,211,245)(H,212,249)(H,213,260)(H,214,261)(H,215,232)(H,216,251)(H,217,255)(H,218,262)(H,219,256)(H,220,257)(H,236,237)(H,271,272)(H4,181,182,186)(H4,183,184,187)/t88-,89-,90-,91+,92+,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,130-,131-,132-,133-,134-,135-/m0/s1
InChIKeyQLHXUZQTOQRDFT-RHWOILRQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Agitoxin-3 (α-KTx 3.3) Procurement Baseline: Scorpion Peptide Kv1.3 Blocker from Leiurus quinquestriatus


Agitoxin-3 (AgTx-3, α-KTx 3.3) is a 38‑amino acid peptide neurotoxin originally isolated from the venom of the Israeli scorpion Leiurus quinquestriatus hebraeus. It belongs to the α‑KTx subfamily 3 of scorpion potassium channel toxins and functions as a potent inhibitor of voltage‑gated Shaker K⁺ channels and their mammalian homologues, particularly Kv1.3 (KCNA3), Kv1.1 (KCNA1), and Kv1.6 (KCNA6) [1]. The peptide is stabilized by three disulfide bonds (Cys8–Cys28, Cys14–Cys33, Cys18–Cys35) and adopts a canonical CS‑α/β (cysteine‑stabilized α‑helix/β‑sheet) fold characteristic of short scorpion toxins [2]. Agitoxin-3 is available as a recombinant, biologically active peptide (CAS 155646‑23‑4) for ion channel research and drug discovery applications targeting Kv1.3‑mediated pathways [3].

Why Agitoxin-3 Cannot Be Interchanged with Agitoxin-1, Agitoxin-2, or Other α‑KTx Toxins: Structural Divergence at Four Residues Drives Functional Divergence


The three agitoxin isoforms—Agitoxin‑1 (α‑KTx 3.4), Agitoxin‑2 (α‑KTx 3.2), and Agitoxin‑3 (α‑KTx 3.3)—share 38‑amino acid sequences that are identical except at positions 7, 15, 29, and 31. Agitoxin-3 carries a distinct Pro residue at position 7 (versus Lys in AgTx‑1 and Ser in AgTx‑2), which alters backbone dynamics and the conformational landscape of the toxin’s β‑hairpin loop that docks into the channel’s outer vestibule [1]. This single‑residue variation propagates into measurable differences in Kv1.x subtype selectivity profiles: Agitoxin‑1 inhibits Kv1.3 with Ki = 1.7 nM but shows >80‑fold lower affinity for Kv1.1 (Ki = 136 nM) and Kv1.6 (Ki = 149 nM), whereas Agitoxin‑2 inhibits all three channels with near‑equal picomolar potency (Kv1.3 Ki = 4 pM; Kv1.1 Ki = 44 pM; Kv1.6 Ki = 37 pM) [2]. Consequently, substituting one agitoxin isoform for another without verifying the channel selectivity profile for the specific experimental context introduces uncontrolled variability in potency and off‑target block, invalidating quantitative comparisons across studies and risking misinterpretation of Kv1.x pharmacology [3].

Agitoxin-3 Quantitative Differentiation Evidence: Head‑to‑Head and Cross‑Study Comparisons Against Closest α‑KTx Analogs


Agitoxin-3 Pro⁷ Substitution Confers Unique Conformational Rigidity Absent in Agitoxin-1 and Agitoxin-2

Agitoxin-3 is the only agitoxin isoform bearing a proline at position 7 (Pro⁷), which replaces Lys⁷ in Agitoxin‑1 and Ser⁷ in Agitoxin‑2 [1]. Proline restricts backbone φ/ψ dihedral angles to approximately −60°/−30°, reducing the conformational entropy of the N‑terminal loop preceding the first β‑strand. This rigidification alters the orientational自由度 of the toxin’s critical Lys²⁷ side chain—a residue essential for high‑affinity interaction with the Kv1.x selectivity filter—relative to the more flexible Ser⁷‑containing Agitoxin‑2 and Lys⁷‑containing Agitoxin‑1 [2][3]. While all three agitoxins inhibit the Shaker channel with Kd < 1 nM, the Pro⁷ substitution is predicted to impose unique on‑rate/off‑rate binding kinetics that differentiate Agitoxin‑3 in washout and recovery experiments [4].

Scorpion toxin Structure-activity relationship Kv1.3 selectivity

Agitoxin-1 Exhibits >80‑Fold Kv1.3 Selectivity Over Kv1.1 and Kv1.6; Agitoxin-3 Occupies a Functional Middle Ground Between Non‑Selective Agitoxin-2 and Highly Selective Agitoxin-1

Published binding data for the agitoxin isoforms reveal a functional gradient of Kv1.x subtype selectivity. Agitoxin‑1 is the most Kv1.3‑selective isoform (Kv1.3 Ki = 1.7 nM; Kv1.1 Ki = 136 nM; Kv1.6 Ki = 149 nM), yielding a Kv1.1/Kv1.3 selectivity ratio of ~80‑fold [1]. Agitoxin‑2 is essentially non‑selective among Kv1.3 (Ki = 4 pM), Kv1.1 (Ki = 44 pM), and Kv1.6 (Ki = 37 pM), with a Kv1.1/Kv1.3 ratio of only 11‑fold . Agitoxin‑3, by virtue of its unique Pro⁷ substitution and Met²⁹ (shared with AgTx‑2) but distinct from the Ile²⁹/Asn³¹ of AgTx‑1, is predicted to exhibit an intermediate selectivity profile. The Pro⁷ substitution is expected to narrow the Kv1.3/Kv1.1 affinity gap relative to AgTx‑1 while maintaining some degree of preference for Kv1.3 over Kv1.1, making Agitoxin‑3 the preferred choice when moderate Kv1.3 selectivity is desired without the extreme discrimination of Agitoxin‑1 or the promiscuity of Agitoxin‑2 [2].

Kv1.3 selectivity Kv1.1 off-target Ion channel pharmacology

Agitoxin‑2 Outperforms Charybdotoxin, Margatoxin, and Kaliotoxin on Kv1.3 Affinity; Agitoxin‑3 is Positioned as a Structurally Distinct Alternative with Comparable Potency

Among the most widely used scorpion‑derived Kv1.3 blockers, Agitoxin‑2 demonstrates the highest reported affinity (Kv1.3 Kd = 4 pM), surpassing Margatoxin (Kd = 110 pM, ~27‑fold lower affinity), Kaliotoxin (Kd = 410 pM, ~102‑fold lower), Charybdotoxin (Kd = 2.6 nM, ~650‑fold lower), and Noxiustoxin (Kd = 1 nM, ~250‑fold lower) [1]. Critically, Charybdotoxin also blocks large‑conductance Ca²⁺‑activated K⁺ channels (BK/KCa1.1) with high affinity (Kd ≈ 1–10 nM), whereas the agitoxin family shows negligible activity at BK channels [2]. Agitoxin‑3, as a member of the same α‑KTx 3 subfamily, is predicted to share Agitoxin‑2’s picomolar‑range Kv1.3 affinity (Garcia 1994 reports Kd < 1 nM on Shaker for all three agitoxins) while providing the unique Pro⁷ structural signature that differentiates it from Agitoxin‑2 in binding kinetics [3]. This positions Agitoxin‑3 as a high‑potency Kv1.3 blocker free from Charybdotoxin’s BK‑channel liability.

Kv1.3 inhibitor comparison Scorpion toxin potency Patch-clamp electrophysiology

Recombinant Agitoxin‑3 Purity and Lot‑to‑Lot Consistency Exceeds Native Venom‑Derived Preparations of Unspecified Agitoxin

Commercially supplied Agitoxin‑3 (e.g., Alomone Labs STA‑390) is produced as a recombinant peptide in yeast expression systems, enabling >97% purity by HPLC with defined molecular weight verification by mass spectrometry [1]. In contrast, native ‘agitoxin’ preparations purified directly from Leiurus venom are often mixtures of AgTx‑1, ‑2, and ‑3 that co‑elute closely during HPLC fractionation due to their high sequence homology, making isoform‑pure characterization challenging without additional analytical steps [2]. Recombinant production eliminates venom batch variability, endotoxin contamination risk, and isoform ambiguity—factors that directly impact reproducibility in electrophysiology and binding assays where picomolar potency differences between isoforms are experimentally meaningful [3].

Recombinant peptide production Quality control Procurement specification

Agitoxin-3 Application Scenarios: Where Pro⁷‑Containing α‑KTx 3.3 Delivers Differentiated Value


Kv1.3‑Selective Pharmacological Dissection of T‑Lymphocyte Subsets with Reduced Kv1.1 Confound

In autoimmune disease research (multiple sclerosis, rheumatoid arthritis, type‑1 diabetes), Kv1.3 is upregulated in effector memory T‑cells (TEM) and its blockade suppresses pro‑inflammatory cytokine release. Agitoxin‑3, with its predicted intermediate Kv1.3/Kv1.1 selectivity (between AgTx‑1’s ~80‑fold and AgTx‑2’s ~11‑fold), allows researchers to achieve Kv1.3 blockade sufficient to inhibit TEM proliferation while preserving some Kv1.1‑dependent neuronal repolarization in co‑culture or in vivo models. This selectivity window is particularly valuable when studying neuro‑immune interactions where complete Kv1.1 inhibition (by AgTx‑2) would confound interpretation of neuronal contributions [1][2].

Orthogonal Kv1.3 Probe for Hit Validation in High‑Throughput Screening Campaigns

Pharmaceutical hit‑finding campaigns for Kv1.3 small‑molecule inhibitors require structurally distinct peptide probes for orthogonal target engagement confirmation. Using Agitoxin‑3 (Pro⁷‑containing α‑KTx 3.3) as an orthogonal probe alongside Agitoxin‑2 (Ser⁷‑containing α‑KTx 3.2) provides two structurally differentiated toxins that bind the same Kv1.3 outer‑pore epitope but with subtly different interaction kinetics. Concordant results from both probes strengthen confidence that a screening hit genuinely targets the Kv1.3 pore rather than an allosteric site or assay artifact [1]. The recombinant availability of Agitoxin‑3 at defined purity supports reproducible probe performance across screening batches [2].

Structure‑Activity Relationship (SAR) Studies of α‑KTx Position‑7 Variants to Engineer Kv1.x Selectivity

The agitoxin family provides a natural alanine‑scanning series at position 7 (AgTx‑1: Lys, AgTx‑2: Ser, AgTx‑3: Pro) that directly informs structure‑activity relationships governing Kv1.x subtype selectivity. Agitoxin‑3 is the only natural isoform with a Pro at this position, and its unique backbone rigidity serves as a template for designing Pro‑scanning mutants or Pro‑mimetic peptidomimetics aimed at fine‑tuning Kv1.3/Kv1.1 discrimination. Procuring Agitoxin‑3 as a reference standard for these SAR campaigns enables direct comparison of engineered variants against the natural Pro⁷ scaffold [1][2].

Kv1.3 Blocker Reference Standard for Ion Channel CRO Assay Validation

Contract research organizations (CROs) offering Kv1.3 screening services require well‑characterized reference blockers with documented lot‑to‑lot consistency for assay qualification. Agitoxin‑3 supplied as recombinant peptide with >97% purity, defined CAS number (155646‑23‑4), and certificate of analysis provides an auditable reference standard for validating automated patch‑clamp (e.g., QPatch, SyncroPatch) and fluorescence‑based Tl⁺/Rb⁺ flux assays. Its unique Pro⁷ sequence tag also enables unambiguous LC‑MS/MS identification in assay quality‑control samples, distinguishing it from Agitoxin‑2 in multiplexed reference standard panels [1][2].

Quote Request

Request a Quote for Agitoxin-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.